molecular formula C20H18N4O5S B15183317 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- CAS No. 125766-44-1

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B15183317
CAS No.: 125766-44-1
M. Wt: 426.4 g/mol
InChI Key: MIKRPUIPQFMYCS-UHFFFAOYSA-N
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Description

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings This particular compound is notable for its unique structure, which includes a thiadiazolo-triazine core, substituted with a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thiadiazole derivative with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings.

Scientific Research Applications

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-: has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-: can be compared with other similar compounds, such as:

  • 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-
  • 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methylphenyl)-2-phenyl-

These compounds share a similar core structure but differ in the substituents attached to the aromatic rings The presence of different substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity

Properties

CAS No.

125766-44-1

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C20H18N4O5S/c1-11-5-7-13(8-6-11)23-18(25)21-19-24(20(23)26)22-17(30-19)12-9-14(27-2)16(29-4)15(10-12)28-3/h5-10H,1-4H3

InChI Key

MIKRPUIPQFMYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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